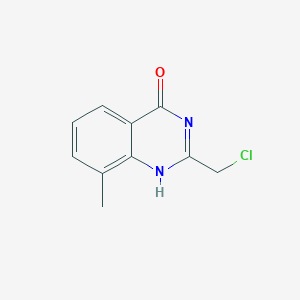

2-(chloromethyl)-8-methyl-1H-quinazolin-4-one

Description

The compound identified by the Chemical Identifier (CID) 4962745 is known as Trimethylsulfoxonium iodide. This compound is a sulfoxonium salt and is commonly used in organic synthesis. It is particularly notable for its role in generating dimethyloxosulfonium methylide, which is a valuable reagent in the preparation of epoxides.

Properties

IUPAC Name |

2-(chloromethyl)-8-methyl-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c1-6-3-2-4-7-9(6)12-8(5-11)13-10(7)14/h2-4H,5H2,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTOSAQRHTJQRRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)N=C(N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=CC=C1)C(=O)N=C(N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Trimethylsulfoxonium iodide can be synthesized through the reaction of dimethyl sulfoxide with iodomethane. The reaction proceeds as follows:

(CH3)2SO+CH3I→(CH3)3SO+I−

This method involves the use of dimethyl sulfoxide and iodomethane under controlled conditions to yield the desired product.

Chemical Reactions Analysis

Trimethylsulfoxonium iodide undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: It can be reduced to form sulfides.

Substitution: It can undergo nucleophilic substitution reactions.

Common reagents used in these reactions include sodium hydride, which is used to generate dimethyloxosulfonium methylide from trimethylsulfoxonium iodide. The major product formed from this reaction is dimethyloxosulfonium methylide, which is used as a methylene-transfer reagent in the preparation of epoxides.

Scientific Research Applications

Trimethylsulfoxonium iodide has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of epoxides.

Biology: It is used in the study of biological processes involving sulfoxonium compounds.

Medicine: It is used in the synthesis of pharmaceutical compounds.

Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of trimethylsulfoxonium iodide involves its conversion to dimethyloxosulfonium methylide in the presence of a base such as sodium hydride. The dimethyloxosulfonium methylide then acts as a methylene-transfer reagent, facilitating the formation of epoxides from alkenes. This process involves the transfer of a methylene group to the alkene, resulting in the formation of an epoxide ring.

Comparison with Similar Compounds

Trimethylsulfoxonium iodide can be compared with other similar compounds such as:

Trimethylsulfonium iodide: This compound is similar in structure but lacks the oxygen atom present in trimethylsulfoxonium iodide.

Dimethylsulfoxonium methylide: This compound is the product of the reaction between trimethylsulfoxonium iodide and sodium hydride and is used as a methylene-transfer reagent.

Trimethylsulfoxonium iodide is unique in its ability to generate dimethyloxosulfonium methylide, making it a valuable reagent in organic synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.